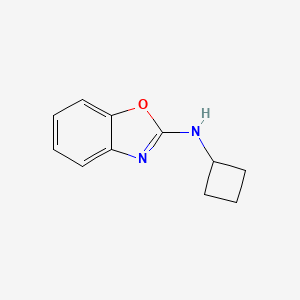

N-cyclobutyl-1,3-benzoxazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclobutyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are important in medicinal, pharmaceutical, and industrial areas due to their diverse therapeutic potential .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a four-membered ring .Chemical Reactions Analysis

Benzoxazole derivatives, including “this compound”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Wirkmechanismus

Target of Action

N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclobutyl-1,3-benzoxazol-2-amine has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound has a number of limitations for use in laboratory experiments. It is a highly reactive compound and can be easily degraded by light and heat. In addition, the effects of this compound on cellular processes can be difficult to measure and can vary greatly depending on the experimental conditions.

Zukünftige Richtungen

There are a number of potential future directions for the use of N-cyclobutyl-1,3-benzoxazol-2-amine in scientific research. One potential direction is to further explore its effects on cellular processes, such as its effects on enzyme activity, gene expression, and signaling pathways. In addition, this compound could be used to study the effects of various compounds on biological systems, such as the effects of drugs on the brain or the effects of environmental toxins on the immune system. Finally, this compound could be used to develop new drugs or treatments for a variety of diseases, such as cancer or neurological disorders.

Synthesemethoden

N-cyclobutyl-1,3-benzoxazol-2-amine can be synthesized through a number of different methods. One of the most common methods is the reaction of 1,3-dibromobenzene with cyclobutanol in the presence of a base, such as potassium carbonate. This reaction produces a cyclobutyl-1,3-dibromobenzene intermediate, which can then be reacted with ammonia to give the desired product. Other methods, such as the reaction of 1,3-dichlorobenzene with cyclobutanol, can also be used to synthesize this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclobutyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, this compound has been used as a reagent in biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes, as well as to study the effects of various compounds on cellular processes.

Biochemische Analyse

Biochemical Properties

N-cyclobutyl-1,3-benzoxazol-2-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and proteins .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific cellular processes it influences. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound inhibits the inhA enzyme by binding to its active site, thereby preventing the enzyme from carrying out its normal function .

Eigenschaften

IUPAC Name |

N-cyclobutyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKQXTXBDIBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)

![2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497620.png)

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)

![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)

![2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497635.png)

![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)

![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497673.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)

![2-(2-fluorophenoxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497698.png)